molecular formula C13H19NO2 B1500628 (3-Methoxy-phenyl)-piperidin-4-yl-methanol CAS No. 1082502-18-8

(3-Methoxy-phenyl)-piperidin-4-yl-methanol

Cat. No.: B1500628
CAS No.: 1082502-18-8
M. Wt: 221.29 g/mol
InChI Key: XILQNTZEDHMQDT-UHFFFAOYSA-N
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Description

(3-Methoxy-phenyl)-piperidin-4-yl-methanol: is a chemical compound belonging to the class of phenylpiperidines. These compounds are characterized by a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol typically involves the following steps:

  • Bromination: The starting material, 3-methoxyphenol, undergoes bromination to introduce a bromo group at the para position.

  • Nucleophilic Substitution: The brominated compound is then reacted with piperidin-4-yl-methanol under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

(3-Methoxy-phenyl)-piperidin-4-yl-methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed under specific conditions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Various substituted phenylpiperidines.

Scientific Research Applications

(3-Methoxy-phenyl)-piperidin-4-yl-methanol: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Methoxy-phenyl)-piperidin-4-yl-methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Methoxy-phenyl)-piperidin-4-yl-methanol: is compared with other similar compounds to highlight its uniqueness:

  • 4-Phenylpiperidine: Similar structure but lacks the methoxy group, leading to different pharmacological properties.

  • Prodine: Contains a methyl group at the 4-position, resulting in opioid analgesic activity.

  • Paroxetine: A selective serotonin reuptake inhibitor with a fluorine atom at the 4-position.

These compounds share structural similarities but exhibit different biological activities and applications due to variations in their chemical structures.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

(3-methoxyphenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-12-4-2-3-11(9-12)13(15)10-5-7-14-8-6-10/h2-4,9-10,13-15H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILQNTZEDHMQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670748
Record name (3-Methoxyphenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082502-18-8
Record name (3-Methoxyphenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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